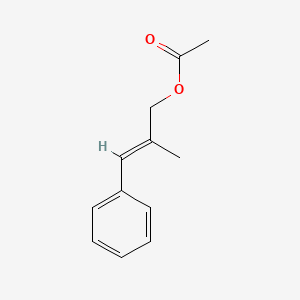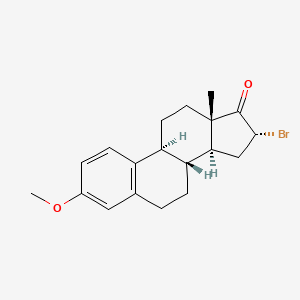
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the 16th position and a methoxy group at the 3rd position on the steroid backbone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Bromination: Introduction of the bromine atom at the 16th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 3rd position using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Oxidation: Conversion of the hydroxyl group at the 17th position to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: Reduction of the ketone group at the 17th position to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is utilized in several scientific research areas:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Employed in the development of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- involves binding to estrogen receptors (ERs) in target cells. This binding triggers a cascade of molecular events, including the activation or repression of specific genes. The compound’s unique structure allows it to interact with ERs differently compared to natural estrogens, potentially leading to distinct biological effects.
類似化合物との比較
Similar Compounds
Estradiol: The natural estrogen hormone.
Estrone: Another naturally occurring estrogen.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: A prodrug of ethinylestradiol.
Uniqueness
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is unique due to the presence of the bromine atom and methoxy group, which confer distinct chemical and biological properties. These modifications can alter the compound’s binding affinity to estrogen receptors and its metabolic stability, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
10324-68-2 |
|---|---|
分子式 |
C19H23BrO2 |
分子量 |
363.3 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16R)-16-bromo-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23BrO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1 |
InChIキー |
CSELWEPNDJXTQB-ILYVXUQDSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4)OC |
正規SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



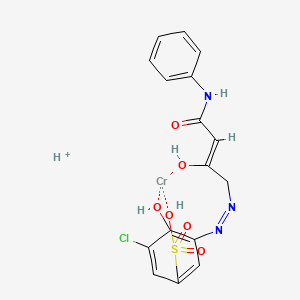
![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
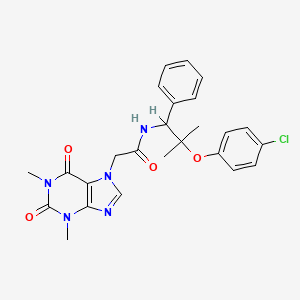
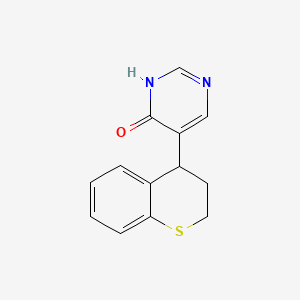
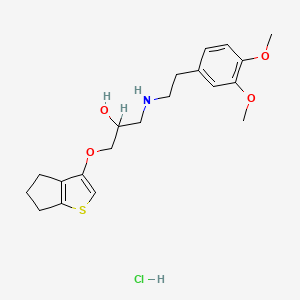

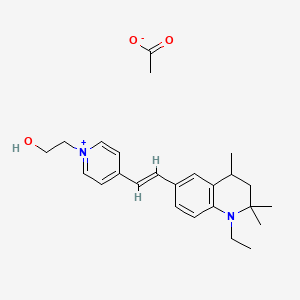
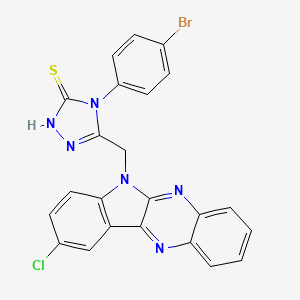
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)


